

2-Amino-5-chlorobenzamide physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzamide

Cat. No.: B107076

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-5-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Amino-5-chlorobenzamide** (CAS No: 5202-85-7). It is a key intermediate in the synthesis of pharmaceuticals, such as quinazoline compounds, and agrochemicals.^{[1][2]} This document consolidates critical data including its physicochemical characteristics, spectral information, and established synthesis protocols. Furthermore, it outlines its known applications and associated safety and handling guidelines to support its use in research and development.

Physical and Chemical Properties

2-Amino-5-chlorobenzamide is an organic compound that appears as a white to light yellow crystalline powder.^{[3][4]} It is characterized by an amino group and a chloro substituent on the benzamide structure, which dictates its chemical reactivity and physical properties.^[2]

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	2-amino-5-chlorobenzamide	[5]
CAS Number	5202-85-7	[3][5][6]
Molecular Formula	C ₇ H ₇ ClN ₂ O	[3][4][6][7]
Molecular Weight	170.60 g/mol	[4][7][8][9]
Exact Mass	170.0246905 Da	[5]
Appearance	White to pale yellow to yellow to brown to gray, Crystals or powder or crystalline powder	[3][4]
Melting Point	169-171 °C[3][10], 171-172 °C[1], 172-173 °C[7]	[1][3][7][10]
Boiling Point	290.1 ± 25.0 °C (Predicted)[3], 264.1°C at 760 mmHg[7]	[3][7]
Density	1.394 ± 0.06 g/cm ³ (Predicted) [3], 1.4 ± 0.1 g/cm ³ [7]	[3][7]
Solubility	Soluble in acetone.[3][7][11] Soluble in polar solvents like water and alcohols.[2]	[2][3][7][11]
pKa	15.18 ± 0.50 (Predicted)	[3]
XLogP3	0.9	[5][7]
InChI Key	DNRVZOZGQHHDAT- UHFFFAOYSA-N	[4][6][8][9]
SMILES	NC(=O)c1cc(Cl)ccc1N	[8][9]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **2-Amino-5-chlorobenzamide**. Data is available from various spectroscopic techniques.

Table 2: Summary of Spectral Data

Technique	Data Availability and Source
¹ H NMR	Spectrum available.[1][12] A patent provides the following data (300M, CDCl ₃): δ(ppm) 4.95 (s, 2H, NH ₂), 6.58 (d, 1H, ArH), 7.20 (d, 1H, ArH), 7.90 (s, 2H, NH ₂).[1]
¹³ C NMR	Spectrum available from a sample provided by Maybridge Chemical Company Ltd.[5]
Infrared (IR)	IR spectrum data is available.[6][13][14] The NIST WebBook provides the gas-phase IR spectrum.[14] PubChem lists data from KBr wafer and ATR-Neat techniques.[5]
Mass Spectrometry (MS)	Electron ionization mass spectrum data is available.[6][13]
Raman Spectroscopy	FT-Raman spectrum available from a sample provided by Alfa Aesar.[5]

Experimental Protocols

Several methods for the synthesis of **2-Amino-5-chlorobenzamide** have been documented, primarily aimed at achieving high yield and purity for its use as an intermediate.

Two-Step Synthesis from Methyl Anthranilate

A common and efficient method involves a two-step synthesis starting from methyl anthranilate. [1][10] This process is noted for its simplicity, high yield (over 85%), and use of less toxic reagents.[1][10]

Step 1: Chlorination of Methyl Anthranilate

- Reactants: Methyl o-aminobenzoate, sodium hypochlorite solution, glacial acetic acid.[1]
- Solvent: A mixture of an organic solvent (e.g., chloroform) and water.[1]

- Procedure: Methyl o-aminobenzoate is dissolved in the solvent mixture. The solution is cooled to below -5°C (specifically -10 to -8°C in one protocol).[1] A solution of sodium hypochlorite is then added while maintaining the low temperature. The reaction is allowed to proceed for approximately 30 minutes.[1] The organic phase is then separated and dried to yield 2-amino-5-chloro benzoic acid methyl ester as a white crystal.[1]

Step 2: Ammonolysis of 2-Amino-5-chloro-benzoic acid methyl ester

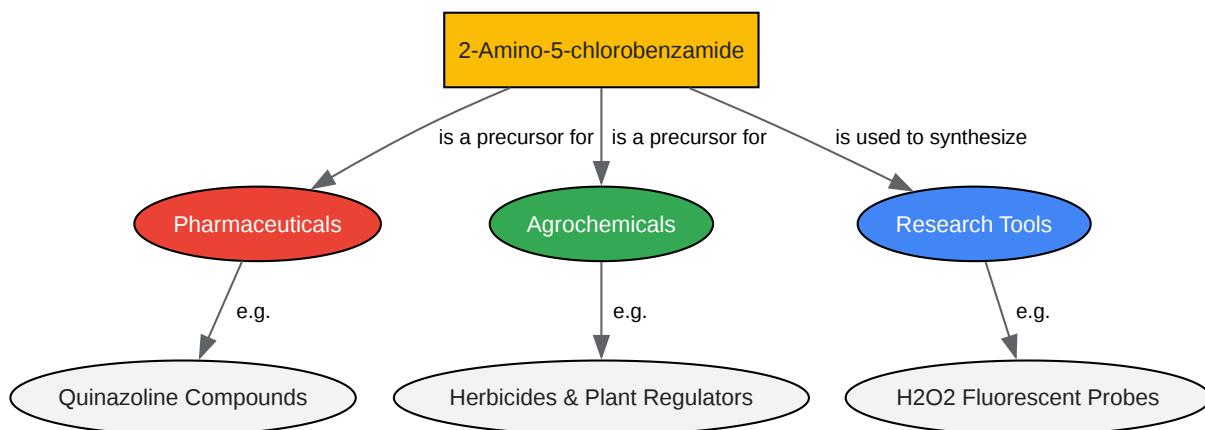
- Reactants: 2-Amino-5-chloro-benzoic acid methyl ester, ammonia water.[1]
- Procedure: The methyl ester from Step 1 is placed in an autoclave with concentrated ammonia water (e.g., 28%).[1] The reaction is carried out under heat (100-150°C) and pressure (2-4 MPa) for 12 hours.[1][10] After cooling and depressurizing, the resulting crystals are separated. For purification, the product is dissolved in a solvent like ethanol or dichloromethane, treated with activated carbon, stirred at an elevated temperature (70-80°C), and then filtered to obtain the final product, **2-Amino-5-chlorobenzamide**.[1][10]

[Click to download full resolution via product page](#)

Figure 1: Two-step synthesis workflow for **2-Amino-5-chlorobenzamide**.

Synthesis from Anthranilic Acid

Another documented route starts with anthranilic acid and involves four steps.[\[15\]](#)


- Ring Chlorination: Anthranilic acid is chlorinated using sulphuryl chloride to produce 5-chloroanthranilic acid.[\[15\]](#)
- Acid Chloride Formation: The resulting acid is converted to its corresponding acid chloride using thionyl chloride.[\[15\]](#)

- Amination: The acid chloride is then aminated with liquor ammonia to yield **2-amino-5-chlorobenzamide**.^[15]
- Dehydration (for Nitrile Synthesis): For the synthesis of the corresponding nitrile, the amide is subsequently dehydrated using a strong dehydrating agent like phosphorus pentoxide (P_2O_5).^{[15][16]}

Applications and Biological Relevance

2-Amino-5-chlorobenzamide serves as a fundamental raw material in the synthesis of various organic compounds with significant biological and industrial applications.

- Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of quinazoline compounds.^[1] Certain 2,3-dihydroxy quinazolinone derivatives synthesized from this compound have shown potential as antibiotics with analgesic and anti-vasodilator effects.^[1]
- Agrochemicals: The compound and its derivatives have demonstrated herbicidal and plant-regulating properties.^[1]
- Fluorescent Probes: It has been used in the synthesis of novel fluorescent probes for the detection of hydrogen peroxide (H_2O_2).^[10]
- Dye Intermediates: It is widely used in the production of dye intermediates.^[1]

[Click to download full resolution via product page](#)

*Figure 2: Key application areas for **2-Amino-5-chlorobenzamide**.*

Safety and Hazard Information

Proper handling of **2-Amino-5-chlorobenzamide** is essential to ensure laboratory safety.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[17] Store in a tightly closed container in a dry and cool place.[3][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 2. CAS 5202-85-7: 2-Amino-5-chlorobenzamide | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-5-chlorobenzamide CAS#: 5202-85-7 [m.chemicalbook.com]
- 4. 2-Amino-5-chlorobenzamide, 98+% | CymitQuimica [cymitquimica.com]
- 5. 2-Amino-5-chlorobenzamide | C7H7CIN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. 2-amino-5-chlorobenzamide [stenutz.eu]
- 9. 2-Amino-5-chlorobenzamide (CAS 5202-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Amino-5-chlorobenzamide | 5202-85-7 [chemicalbook.com]
- 12. 2-Amino-5-chlorobenzamide(5202-85-7) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 14. 2-Amino-5-chlorobenzamide [webbook.nist.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [2-Amino-5-chlorobenzamide physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107076#2-amino-5-chlorobenzamide-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com